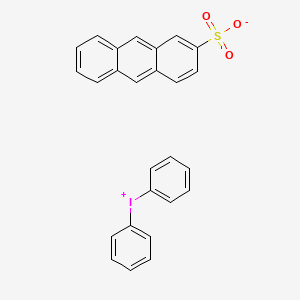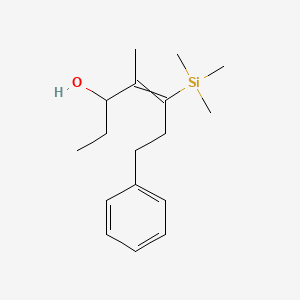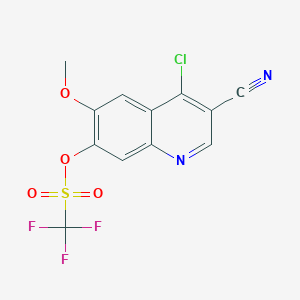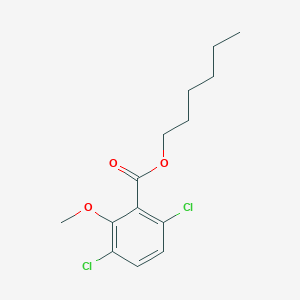
Triethoxy(phenylethynyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxy(phenylethynyl)germane is an organogermanium compound with the molecular formula C14H20GeO3 It is characterized by the presence of a phenylethynyl group attached to a germanium atom, which is further bonded to three ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethoxy(phenylethynyl)germane can be synthesized through several methods. One common approach involves the reaction of phenylethynylmagnesium bromide with tetraethoxygermane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Triethoxy(phenylethynyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Triethoxy(phenylethynyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, such as semiconductors and optoelectronic devices
Mecanismo De Acción
The mechanism of action of triethoxy(phenylethynyl)germane involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The germanium atom can form stable bonds with other elements, contributing to the compound’s stability and functionality .
Comparación Con Compuestos Similares
Similar Compounds
Phenyltriethoxysilane: Similar in structure but contains silicon instead of germanium.
Triethoxy(octyl)silane: Contains an octyl group instead of a phenylethynyl group.
Phenylethynyl-containing organodisulfides: These compounds have similar phenylethynyl groups but different core structures
Uniqueness
Triethoxy(phenylethynyl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon analogs
Propiedades
Número CAS |
489433-02-5 |
|---|---|
Fórmula molecular |
C14H20GeO3 |
Peso molecular |
308.94 g/mol |
Nombre IUPAC |
triethoxy(2-phenylethynyl)germane |
InChI |
InChI=1S/C14H20GeO3/c1-4-16-15(17-5-2,18-6-3)13-12-14-10-8-7-9-11-14/h7-11H,4-6H2,1-3H3 |
Clave InChI |
OSWUBXDGRQXWOU-UHFFFAOYSA-N |
SMILES canónico |
CCO[Ge](C#CC1=CC=CC=C1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)
![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)


![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)

![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)



![Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14234250.png)

![11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl-](/img/structure/B14234266.png)
![2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one](/img/structure/B14234272.png)
